molecular formula C15H18N2O2S B2998211 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 477858-92-7

4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Cat. No.: B2998211
CAS No.: 477858-92-7
M. Wt: 290.38
InChI Key: ONXBLAONYPPALD-UHFFFAOYSA-N
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Description

Morpholine, a component of your compound, is an organic chemical compound having the formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . The 4-Methylmorpholine part of your compound could be similar to N-Methylmorpholine, which is used as a base catalyst for generation of polyurethanes and other reactions .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of a compound similar to yours, “2-{2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid”, can be found on ChemSpider .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are used in chemical synthesis, extraction, catalysis, and electrochemical processes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound similar to yours, “4-methylphenoxyacetic acid”, can be found on ChemSpider .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth (Alexander et al., 2008).

Antibacterial Screening and DNA Cleavage

A study explored the synthesis, antibacterial inhibition, and DNA cleavage potential of a thiadiazole derivative, highlighting its moderate inhibition against Mycobacteria tuberculosis and potential for medicinal applications (Mali et al., 2019).

Structural Analysis

The structural analysis of a morpholine derivative synthesized through the reaction of phenacyl thiocyanate with morpholine showed specific intramolecular and intermolecular interactions (Bahrin et al., 2013).

Antiproliferative and Antimicrobial Properties

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds were evaluated for their antiproliferative and antimicrobial properties, with certain compounds exhibiting high DNA protective ability and strong antimicrobial activity (Gür et al., 2020).

Aminomethylation of Imidazoheterocycles

A study reported a novel aminomethylation of imidazopyridines with morpholine, offering potential for the synthesis of aminomethylated derivatives under mild reaction conditions (Mondal et al., 2017).

Synthesis and Characterization

The synthesis and characterization of various morpholine derivatives bearing a thiazole moiety or related structures have been reported, demonstrating the versatility and potential of these compounds in scientific research (Berber, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes .

Safety and Hazards

Morpholine is classified as flammable and corrosive. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific application of the compound. Morpholines are attracting significant attention due to their widespread availability in natural products and biologically relevant compounds . They are being explored for various applications in the field of medicinal chemistry .

Properties

IUPAC Name

4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-12-2-4-13(5-3-12)19-15-16-10-14(20-15)11-17-6-8-18-9-7-17/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBLAONYPPALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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